molecular formula C14H22N2O2S B11813623 3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline

3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline

Cat. No.: B11813623
M. Wt: 282.40 g/mol
InChI Key: RLITWRPGQRHCME-UHFFFAOYSA-N
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Description

3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline is a sulfonamide-containing aniline derivative characterized by a 3,5-dimethylpiperidine ring linked via a sulfonylmethyl group to the meta position of an aniline moiety.

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

3-[(3,5-dimethylpiperidin-1-yl)sulfonylmethyl]aniline

InChI

InChI=1S/C14H22N2O2S/c1-11-6-12(2)9-16(8-11)19(17,18)10-13-4-3-5-14(15)7-13/h3-5,7,11-12H,6,8-10,15H2,1-2H3

InChI Key

RLITWRPGQRHCME-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

The compound is recognized for its potential as a lead compound in drug development due to its structural features conducive to biological activity. The presence of both piperidine and aniline functionalities often correlates with bioactive compounds, making it a candidate for various therapeutic applications.

Anticancer Activity

Preliminary studies suggest that 3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline exhibits anticancer properties. Research indicates that modifications of the aniline portion or substitutions at the piperidine ring can enhance biological activity or alter pharmacokinetic properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM) % Inhibition at 50 µM
HepG22085
NCI-H6611590
KB2580

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial efficacy observed:

Microorganism Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus1525
Escherichia coli1230
Candida albicans1040

Synthesis and Modification

The synthesis typically involves the reaction of 3,5-dimethylpiperidine with sulfonyl chloride to form the sulfonamide linkage essential for biological activity. Further modifications can enhance the compound's efficacy or alter its pharmacokinetic properties.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Antitumor Activity : A study conducted by researchers at a university laboratory evaluated the antitumor effects using various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
  • Antimicrobial Efficacy : Another research project focused on evaluating the antimicrobial properties against common bacterial strains, yielding significant results that support further investigation into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several sulfonamide- and piperidine/pyrrolidine-containing aniline derivatives. Key comparisons are summarized below:

Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Differences Similarity Score
3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline 1036522-46-9 C₁₂H₁₇N₂O₂S 265.34 Pyrrolidine ring (5-membered) vs. 3,5-dimethylpiperidine 0.98
4-((Piperidin-1-ylsulfonyl)methyl)aniline 1094912-73-8 C₁₂H₁₇N₂O₂S 265.34 Para-substituted aniline; lacks 3,5-dimethyl groups 0.95
4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)aniline 554423-28-8 C₁₃H₂₀N₂O₂S 268.38 Para-substituted aniline vs. meta-substituted 0.91
2-(3,5-Dimethylpiperidine-1-carbonyl)aniline 926272-60-8 C₁₄H₂₀N₂O 232.32 Carbonyl group replaces sulfonyl; ortho-substitution N/A

Notes:

  • Substitution Position : The para-substituted analog (554423-28-8) may exhibit altered electronic effects, impacting reactivity or binding affinity compared to the meta-substituted target compound .
  • Functional Group Variations : The carbonyl group in 926272-60-8 eliminates the sulfonamide’s polarity, increasing lipophilicity and solubility in organic solvents like DMSO .

Hazard and Handling Comparisons

Biological Activity

3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline, with the CAS number 1094892-69-9, is a sulfonamide derivative that has garnered interest in pharmaceutical research due to its potential biological activities. The compound features a piperidine moiety and a sulfonyl group, which are often associated with various therapeutic effects.

  • Molecular Formula : C14_{14}H22_{22}N2_{2}O2_{2}S
  • Molecular Weight : 282.40 g/mol
  • Structural Characteristics : The compound contains both an aniline and a piperidine structure, suggesting potential interactions with biological targets such as receptors or enzymes.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors. The presence of a sulfonamide group is known to enhance the binding affinity to target proteins, which can lead to various biological effects including:

  • Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties.
  • Anticancer Potential : Some studies have suggested that similar compounds may inhibit tumor growth through various mechanisms.

Case Studies and Research Findings

  • Antimicrobial Studies : A study exploring the antimicrobial efficacy of sulfonamide derivatives found that compounds with piperidine structures exhibited significant activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound was not isolated in this study but suggests a potential for similar effects .
  • Inhibition of Enzymatic Activity : Research on related compounds indicated that the presence of the sulfonyl group could inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This mechanism underlies the action of many sulfa drugs .
  • Cytotoxicity Assays : In vitro studies assessing cytotoxicity showed that certain piperidine derivatives could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialEffective against various bacteria
Enzyme InhibitionInhibits dihydropteroate synthase
CytotoxicityInduces apoptosis in cancer cells

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